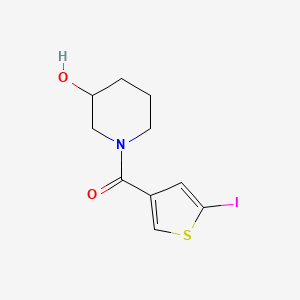

(3-Hydroxypiperidin-1-yl)(5-iodothiophen-3-yl)methanone

Description

Properties

Molecular Formula |

C10H12INO2S |

|---|---|

Molecular Weight |

337.18 g/mol |

IUPAC Name |

(3-hydroxypiperidin-1-yl)-(5-iodothiophen-3-yl)methanone |

InChI |

InChI=1S/C10H12INO2S/c11-9-4-7(6-15-9)10(14)12-3-1-2-8(13)5-12/h4,6,8,13H,1-3,5H2 |

InChI Key |

IKORWGXNMVPRGO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CSC(=C2)I)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxypiperidin-1-yl)(5-iodothiophen-3-yl)methanone typically involves the reaction of 3-hydroxypiperidine with 5-iodothiophene-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxypiperidin-1-yl)(5-iodothiophen-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

Substitution: The iodine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

Reduction: Sodium borohydride (NaBH4), methanol as solvent.

Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Regeneration of the hydroxyl group.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

(3-Hydroxypiperidin-1-yl)(5-iodothiophen-3-yl)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (3-Hydroxypiperidin-1-yl)(5-iodothiophen-3-yl)methanone involves its interaction with specific molecular targets. The hydroxyl group and the iodine atom play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Piperidine/Pyrrolidine Ring

(a) Piperidine vs. Pyrrolidine Backbones

- (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone (CAS 145736-65-8): Replacing piperidine with pyrrolidine reduces ring size from six- to five-membered, increasing ring strain and altering hydrogen-bonding capacity. The smaller pyrrolidine ring may limit interactions with deeper receptor pockets compared to piperidine derivatives. The methylthiophene group also differs in substitution position (2- vs. 3-), affecting electronic distribution .

- (3-Hydroxypiperidin-1-yl)(phenyl)methanone (CAS 67452-86-2): Retains the hydroxypiperidine group but substitutes the iodothiophene with a simple phenyl ring.

(b) Hydroxyl Group Positioning

- (3-Hydroxypiperidin-1-yl)(4-methylphenyl)methanone: Crystal structure studies reveal that the hydroxyl group forms intramolecular hydrogen bonds with the methanone carbonyl, stabilizing a chair conformation in piperidine. The 4-methylphenyl substituent enhances crystallinity but lacks the electronic effects of iodine .

Thiophene Substituent Modifications

(a) Iodine vs. Other Halogens or Functional Groups

- ML337 [(R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone]: Features a fluorophenyl-ethynyl group instead of iodothiophene. The ethynyl spacer increases rigidity, while fluorine’s electronegativity enhances binding to mGlu3 receptors. The iodine in the target compound may offer stronger halogen bonding but lower metabolic stability .

- Compound 15D [(2,4-diphenyl-5-((4-(trifluoromethyl)phenyl)ethynyl)pyridin-3-yl)(phenyl)methanone]: Incorporates a trifluoromethylphenyl ethynyl group, leveraging CF3’s lipophilicity and electron-withdrawing effects.

(b) Thiophene vs. Pyridine/Pyrazole Cores

- Compound 7a [(5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone]: Replaces the iodothiophene with a cyanothiophene-pyrazole hybrid. The cyano group introduces polarity, while the pyrazole adds hydrogen-bonding sites, diverging from the iodothiophene’s halogen-centric interactions .

- Compound 3a [[5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone]: Uses an indole-pyridine scaffold, offering π-π stacking and basic nitrogen interactions absent in the iodothiophene derivative .

Data Tables: Key Structural and Functional Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.